Bienvenue dans la boutique en ligne BenchChem!

OT antagonist 3

Oxytocin Receptor GPCR Pharmacology Radioligand Binding

OT antagonist 3 is a non-peptide, substituted triazole oxytocin receptor antagonist with a human OTR Ki of 126 nM. It serves as a reference standard for SAR studies and scaffold-hopping from diketopiperazine or indole chemotypes. With ≥98% purity, it is ideal for radioligand binding and functional assays, offering a distinct experimental window from high-potency alternatives.

Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
Cat. No. B12428129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOT antagonist 3
Molecular FormulaC21H20N6O2
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C
InChIInChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3
InChIKeyCYLJCMVSRQKHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OT Antagonist 3: Chemical Identity, Patent Origin, and Baseline Characterization for Procurement Specification


OT antagonist 3 (CAS 925703-75-9) is a non-peptide, substituted triazole derivative oxytocin receptor (OTR) antagonist with molecular formula C₂₁H₂₀N₆O₂ and molecular weight 388.42 g/mol . The compound is formally identified by IUPAC nomenclature as 2-(2,3-dimethylphenoxy)-5-[4-(6-methoxypyridin-3-yl)-5-methyl-4H-1,2,4-triazol-3-yl]pyrazine . OT antagonist 3 was originally disclosed in patent WO2007017752A1 as a member of a substituted triazole series developed for oxytocin receptor antagonism [1]. The compound is commercially available from multiple vendors with reported purity specifications typically ≥98% and is supplied as a solid suitable for research applications . This compound is categorized under GPCR/G Protein signaling research tools and is intended exclusively for laboratory research use .

Why Generic Substitution of OT Antagonist 3 with Alternative Oxytocin Receptor Antagonists Is Not Scientifically Justified


Oxytocin receptor antagonists constitute a heterogeneous class spanning both peptide (e.g., atosiban, barusiban) and non-peptide (e.g., L-368,899, retosiban, SSR-126768A) structural families, each exhibiting distinct receptor binding kinetics, selectivity profiles across the vasopressin receptor subtypes (V1a, V1b, V2), and divergent functional outcomes in myometrial and CNS tissues [1]. The substituted triazole core of OT antagonist 3 represents a distinct chemotype from the diketopiperazine scaffold of L-368,899, the indole-based structure of retosiban, or the cyclic peptide framework of atosiban, making cross-scaffold potency extrapolation scientifically invalid [2]. Furthermore, the patent origin of OT antagonist 3 in WO2007017752A1 indicates that this compound emerged from a defined structure-activity relationship (SAR) campaign, and its specific substitution pattern on the triazole-pyrazine scaffold was optimized for particular receptor interaction profiles that cannot be assumed for other triazole derivatives or alternative oxytocin antagonist chemotypes [3].

Quantitative Differentiation Evidence: OT Antagonist 3 Binding Affinity and Comparative Selectivity Data


Human Oxytocin Receptor Binding Affinity: OT Antagonist 3 Displays Moderate Nanomolar Potency in Recombinant hOTR Assays

OT antagonist 3 exhibits binding affinity for the human oxytocin receptor (hOTR) with a Ki of 126 nM, as determined by displacement of [³H]oxytocin in recombinant human receptor assays [1]. For cross-study contextualization, the well-characterized non-peptide OTR antagonist L-368,899 demonstrates substantially higher affinity with IC₅₀ values of 8.9 nM (rat uterus) and 26 nM (human uterus), while the peptide antagonist atosiban exhibits pA₂ values ranging from 7.66 to 8.03 [2]. The moderate affinity of OT antagonist 3 distinguishes this compound from higher-potency alternatives and positions it appropriately for applications where sub-100 nM potency is not the primary selection criterion [1].

Oxytocin Receptor GPCR Pharmacology Radioligand Binding

Structural Differentiation: Substituted Triazole Scaffold Distinguishes OT Antagonist 3 from Diketopiperazine and Peptide-Based Oxytocin Antagonists

OT antagonist 3 is characterized by a substituted 1,2,4-triazole core linked to both a pyrazine ring and a 6-methoxypyridin-3-yl moiety, representing a structural class distinct from the diketopiperazine scaffold of L-368,899, the indole-based architecture of retosiban, and the cyclic hexapeptide framework of atosiban and barusiban . This chemotype was specifically developed as disclosed in patent WO2007017752A1, which describes a series of substituted triazole derivatives optimized for oxytocin receptor antagonism [1]. The non-peptide nature of OT antagonist 3 eliminates peptidase degradation concerns inherent to peptide-based OTR antagonists such as atosiban, while the triazole scaffold offers distinct physicochemical properties including a molecular weight of 388.42 g/mol, a calculated logP within drug-like space, and DMSO solubility suitable for in vitro applications .

Medicinal Chemistry Structure-Activity Relationship Chemotype Differentiation

Commercially Verified Purity Specifications: OT Antagonist 3 Available at ≥98% Purity with Batch-Specific Quality Control Documentation

Commercial vendors supplying OT antagonist 3 consistently report purity specifications of ≥98%, with certain suppliers (e.g., Bidepharm) providing batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This represents a well-defined purity tier that meets or exceeds typical research-grade compound requirements. In contrast, closely related patent-derived analogs such as OT antagonist 1 (Compound 4, Ki = 50 nM) are less broadly available from multiple validated commercial sources with documented analytical certification [1][2]. The widespread commercial availability of OT antagonist 3 from multiple reputable vendors (MedChemExpress, Adooq, GlpBio, TargetMol, Bidepharm) facilitates supply chain redundancy and enables procurement comparison based on pricing, shipping logistics, and batch-specific analytical certificates [2].

Quality Control Analytical Chemistry Procurement Specification

Optimal Scientific and Industrial Application Scenarios for OT Antagonist 3 Based on Quantitative Evidence


In Vitro Oxytocin Receptor Pharmacology Studies Requiring Non-Peptide, Triazole-Scaffold Tool Compounds

OT antagonist 3 is optimally deployed in in vitro pharmacology studies where a non-peptide oxytocin receptor antagonist with a substituted triazole scaffold is required for SAR comparison or scaffold-hopping investigations. Given its human OTR Ki of 126 nM [1], the compound is suitable for radioligand binding assays, functional cAMP or calcium flux assays in recombinant OTR-expressing cell lines, and competitive binding studies where moderate affinity provides a distinct experimental window from high-potency alternatives such as L-368,899 (IC₅₀ = 26 nM human uterus) . The non-peptide nature eliminates confounding factors associated with peptide stability and peptidase activity in cell-based assays [2].

Structure-Activity Relationship Studies Leveraging Patent WO2007017752A1 Triazole Series

As a representative compound from the substituted triazole oxytocin antagonist series disclosed in WO2007017752A1, OT antagonist 3 serves as a reference standard for medicinal chemistry programs exploring triazole-based OTR antagonists [1]. Researchers developing novel triazole derivatives or conducting scaffold-hopping from diketopiperazine (L-368,899) or indole (retosiban) chemotypes can employ OT antagonist 3 as a benchmark ligand to establish comparative binding profiles, functional antagonism parameters, and selectivity windows .

Academic Laboratory Procurement with Documented Purity and Multi-Vendor Supply Chain Redundancy

For academic research laboratories requiring a well-characterized, non-peptide oxytocin receptor antagonist with documented purity (≥98%) and batch-specific analytical certification (NMR, HPLC, GC) [1], OT antagonist 3 offers advantages over less widely available patent analogs such as OT antagonist 1. The availability from multiple independent commercial vendors (MedChemExpress, Adooq, GlpBio, TargetMol, Bidepharm) provides procurement flexibility, competitive pricing options, and supply chain redundancy that supports uninterrupted research continuity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for OT antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.